
1-(4-Formylphenyl)azetidine-3-carboxylic acid
Description
1-(4-Formylphenyl)azetidine-3-carboxylic acid (CAS: 1355248-05-3) is an azetidine-based compound with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. Its structure features a formylphenyl group attached to the azetidine ring, which is further substituted with a carboxylic acid moiety at the 3-position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing sphingosine 1-phosphate (S1P) receptor modulators and other bioactive molecules . It is stored under inert atmospheric conditions at room temperature and is commercially available in varying quantities (1g to 500mg) .
Properties
IUPAC Name |
1-(4-formylphenyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVARJKZZNPSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742808 | |
Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-05-3 | |
Record name | 1-(4-Formylphenyl)-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the azetidine ring through cyclization reactions. The starting materials often include substituted phenyl derivatives and azetidine precursors . The reaction conditions usually involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(4-Formylphenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Formylphenyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 1-(4-Formylphenyl)azetidine-3-carboxylic acid to other azetidine-3-carboxylic acid derivatives are critical for understanding its pharmacological and synthetic relevance. Below is a detailed comparison:
Structural Analogues
Pharmacological Activity
- Siponimod : EC₅₀ = 0.39 nM (hS1P₁), 10,000-fold selectivity over hS1P₃; crosses blood-brain barrier due to lipophilicity .
- Compound 28f () : EC₅₀ = 0.12 nM (S1P₁ agonism) with 4-methoxy-3-trifluoromethylphenyl group enhancing potency .
- Compound 75 () : Nitrobenzamido and chloropropoxy groups confer anti-inflammatory activity (IC₅₀ = 0.45 μM) .
Physicochemical Properties
Key Research Findings
- Synthetic Utility : The formyl group in the target compound enables facile derivatization via Schiff base formation, critical for generating S1P receptor modulators .
- Structure-Activity Relationships (SAR) :
- Thermal Stability : Azetidine-3-carboxylic acid derivatives generally exhibit stability up to 200°C, making them suitable for high-temperature reactions .
Biological Activity
1-(4-Formylphenyl)azetidine-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, incorporates an azetidine ring, a formylphenyl group, and a carboxylic acid functional group. The presence of these functional groups suggests various reactivity patterns that may contribute to its biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's reactivity is primarily attributed to the formyl and carboxylic acid groups, which can participate in numerous chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : There is evidence suggesting that derivatives of this compound may inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications in skin disorders .
Case Studies and Experimental Evidence
- Antioxidant Potential : A study assessing the antioxidant activity of related compounds observed that certain derivatives exhibited significant radical scavenging activity. For instance, compounds with hydroxyl groups at specific positions demonstrated enhanced antioxidant effects, with IC50 values comparable to standard antioxidants like ascorbic acid .
- Enzyme Inhibition Studies : Research focusing on tyrosinase inhibition found that specific derivatives of azetidine carboxylic acids displayed notable inhibitory effects. The most active compound in this class demonstrated an IC50 value of approximately 18.17 µg/mL, indicating its potential use in therapeutic applications targeting hyperpigmentation disorders .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the carboxylic acid group allows for hydrogen bonding interactions with enzyme active sites, while the formyl group could facilitate further modifications leading to enhanced activity.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | CAS Number | Similarity Index |
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1-(4-Aminophenyl)azetidine-3-carboxylic acid | 1355248-05-3 | 0.89 |
1-(4-Cyanophenyl)azetidine-3-carboxylic acid | 1260892-88-3 | 0.88 |
1-(2-Aminophenyl)azetidine-3-carboxylic acid | 887595-81-5 | 0.84 |
Methyl 1-(4-Aminophenyl)azetidine-3-carboxylate | 887595-85-9 | 0.80 |
This table highlights the structural relationships and potential for similar biological activities among these compounds, emphasizing how slight variations can lead to differing reactivity and efficacy profiles.
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